(2S)-2-Amino-2-(2-anthryl)ethan-1-OL
CAS No.: 1213581-06-6
Cat. No.: VC11979899
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213581-06-6 |
|---|---|
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | (2S)-2-amino-2-anthracen-2-ylethanol |
| Standard InChI | InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2/t16-/m1/s1 |
| Standard InChI Key | IYXAWKPHWZYHDL-MRXNPFEDSA-N |
| Isomeric SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CO)N |
| SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
| Canonical SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(2S)-2-Amino-2-(2-anthryl)ethan-1-OL features a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), and a 2-anthryl group. The (2S) configuration indicates that the amino and hydroxyl groups occupy specific spatial positions relative to the anthracene moiety, which consists of three fused benzene rings . This stereochemical arrangement is critical for its interactions with biological targets and chiral environments in synthetic applications.
The anthracene group contributes to the compound’s planar aromatic structure, enhancing its ability to participate in π-π stacking interactions. These interactions are pivotal in materials science for designing organic semiconductors or fluorescent probes. The IUPAC name, (2S)-2-amino-2-anthracen-2-ylethanol, reflects its systematic classification .
Physicochemical Properties
Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 487.4±25.0°C, and a flash point of 248.5±23.2°C . The compound’s high boiling point and thermal stability are attributed to the anthracene group’s aromaticity, which increases molecular rigidity. Its logP value of 2.88 suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous media .
Table 1: Physicochemical Properties of (2S)-2-Amino-2-(2-anthryl)ethan-1-OL
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 237.30 g/mol | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 487.4±25.0°C | |
| Flash Point | 248.5±23.2°C | |
| LogP | 2.88 | |
| Vapour Pressure | 0.0±1.3 mmHg (25°C) |
Synthesis and Chemical Reactivity
Synthesis Pathways
The synthesis of (2S)-2-Amino-2-(2-anthryl)ethan-1-OL typically involves the reaction of anthracene derivatives with amino alcohol precursors. One plausible method includes the nucleophilic addition of ammonia to a ketone intermediate derived from anthracene, followed by stereoselective reduction to yield the (2S) configuration. For example, a Grignard reagent derived from 2-anthrylmagnesium bromide could react with a protected amino aldehyde, followed by deprotection and purification via chromatography.
Reactivity and Functionalization
The amino group in the compound acts as a nucleophile, enabling reactions with electrophiles such as acyl chlorides or alkyl halides. This reactivity is exploited in derivatization strategies to produce amides or secondary amines for drug discovery. The hydroxyl group can undergo esterification or etherification, further expanding its utility in polymer chemistry.
The anthracene moiety participates in electrophilic aromatic substitution reactions, such as nitration or sulfonation, though these modifications may alter the compound’s photophysical properties .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Use nitrile gloves |
| Eye Irritation | Category 2A | Wear safety goggles |
| Respiratory Irritation | Category 3 | Use fume hoods |
Applications in Materials Science
Fluorescent Probes
The anthracene moiety’s fluorescence properties enable its use in sensors for detecting metal ions or small molecules. Its emission spectrum can be tuned through functionalization, making it adaptable for optoelectronic devices .
Chiral Catalysis
The compound’s stereochemical purity allows its use as a chiral ligand in asymmetric catalysis. For example, it could facilitate enantioselective hydrogenation reactions in pharmaceutical synthesis.
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